molecular formula C18H14FN3O3 B1226571 N-(4-fluorophenyl)-2-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)-2-oxoacetamide

N-(4-fluorophenyl)-2-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)-2-oxoacetamide

Cat. No. B1226571
M. Wt: 339.3 g/mol
InChI Key: HJHDSPBGWYGUTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-2-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)-2-oxoacetamide is an anilide.

Scientific Research Applications

1. Anti-Inflammatory Activity

N-(4-fluorophenyl)-2-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)-2-oxoacetamide and its derivatives demonstrate significant potential in the field of anti-inflammatory drugs. Research by K. Sunder & Jayapal Maleraju (2013) on a series of similar compounds revealed notable anti-inflammatory effects. This highlights the compound's relevance in developing treatments for inflammatory conditions.

2. Potential Antipsychotic Properties

Compounds structurally similar to this compound have been investigated for their antipsychotic properties. A study by L D Wise et al. (1987) identified compounds with antipsychotic-like profiles in behavioral animal tests, without interacting with dopamine receptors. This research provides a foundation for exploring similar compounds for antipsychotic medication development.

3. Synthesis and Characterization for Antibacterial Agents

Research into the synthesis and characterization of compounds like this compound is crucial for developing new antibacterial agents. The work of R. Lin & L. Weaner (2012) demonstrates the potential of such compounds in the field of antibiotic development, particularly against multi-drug-resistant bacteria.

4. Antioxidant and Antimicrobial Activities

Compounds structurally related to this compound have shown significant antioxidant and antimicrobial activities. Research by K. Chkirate et al. (2019) on pyrazole-acetamide derivatives highlights their potential in combating oxidative stress and microbial infections.

5. Applications in Herbicide Development

The structural similarity of this compound to certain herbicidal compounds indicates its potential application in agriculture. Research conducted by Yuhan Zhou et al. (2010) on phenyl pyrazole derivatives demonstrated high bioactivity in inhibiting weed growth, suggesting a possible avenue for the development of new herbicides.

properties

Molecular Formula

C18H14FN3O3

Molecular Weight

339.3 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)-2-oxoacetamide

InChI

InChI=1S/C18H14FN3O3/c1-11-15(18(25)22(21-11)14-5-3-2-4-6-14)16(23)17(24)20-13-9-7-12(19)8-10-13/h2-10,15H,1H3,(H,20,24)

InChI Key

HJHDSPBGWYGUTN-UHFFFAOYSA-N

SMILES

CC1=NN(C(=O)C1C(=O)C(=O)NC2=CC=C(C=C2)F)C3=CC=CC=C3

Canonical SMILES

CC1=NN(C(=O)C1C(=O)C(=O)NC2=CC=C(C=C2)F)C3=CC=CC=C3

solubility

43.2 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-fluorophenyl)-2-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)-2-oxoacetamide
Reactant of Route 2
N-(4-fluorophenyl)-2-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)-2-oxoacetamide
Reactant of Route 3
N-(4-fluorophenyl)-2-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)-2-oxoacetamide
Reactant of Route 4
N-(4-fluorophenyl)-2-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)-2-oxoacetamide
Reactant of Route 5
N-(4-fluorophenyl)-2-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)-2-oxoacetamide
Reactant of Route 6
N-(4-fluorophenyl)-2-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)-2-oxoacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.